1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Overview
Description
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane is a chemical compound that has two active O–O peroxide groups . It is usually used as an initiator in chemical processes . It initiates degradation of polypropylene, initiates polymerization, and cross-links elastomers and olefins .
Synthesis Analysis
This compound has a certain degree of thermal instability and is usually used as an initiator in chemical processes . Careless operation may result in serious thermal accidents . The study focused on the runaway reactions of this compound alone and mixed with various concentrations of nitric acid .Molecular Structure Analysis
The molecular structure of this compound consists of two active O–O peroxide groups . This structure is usually used as an initiator in chemical processes .Chemical Reactions Analysis
The compound has a certain degree of thermal instability and can easily accelerate decomposition in the presence of certain catalysts . It is usually used as an initiator in chemical processes . The study focused on the runaway reactions of this compound alone or mixed with various concentrations of hydrochloric acid .Scientific Research Applications
Thermal Stability and Kinetic Analysis
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (TMCH) is primarily utilized as an initiator agent and cross-linking agent in the polymer industry. Research indicates its thermal stability can be significantly affected when mixed with metal ions, commonly found in processing areas such as rusty equipment or aging pipelines. Studies using calorimetric data and isoconversional kinetic analysis simulations provide insights into the thermokinetic parameters of TMCH in these conditions, crucial for safe storage and transportation (Huang et al., 2017).
Reactivity with Specific Acids
TMCH's stability is also influenced by its interaction with specific acids like phosphoric acid, sulfuric acid, nitric acid, or hydrochloric acid. This incompatible reactivity, monitored through differential scanning calorimetry and thermal activity monitor III, helps in assessing thermokinetic parameters and understanding the runaway potential of these mixtures (Chen et al., 2018).
Polymerization Initiator Applications
As a polymerization initiator, TMCH is used comprehensively in manufacturing processes. Its structure, containing two peroxy groups, leads to a higher entropy and potential for releasing enormous amounts of energy upon decomposition. Understanding its thermokinetic parameters like heat of decomposition and exothermic onset temperature is vital for designing safer process protocols (Chen et al., 2015).
Influence of Single-Walled Carbon Nanotubes in Vulcanization
The impact of single-walled carbon nanotubes (SWCNTs) on the cross-linking of natural rubber using organic peroxides, including TMCH, has been explored. Findings suggest that SWCNTs can significantly reduce vulcanization time and enhance the degree of cross-linking, improving the mechanical performance of rubber composites (Vázquez-Martínez et al., 2022).
Compatibility with Other Chemicals
The reactivity of TMCH with different concentrations of acetone and its effect on peroxide decomposition reactions have also been studied. These findings are essential for understanding the safety and stability of TMCH in various chemical environments (Lin et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
In view of process loss prevention, storing this compound at low heating rates is a more reassuring approach . The results indicated that apparent exothermic onset temperature (To), apparent activation energy (Ea), and heat of decomposition (DHd) were ca. 118 C, 156 kJ mol-1, and 1,080 kJ kg-1, respectively .
Properties
IUPAC Name |
1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-13-10-16(8,9)12-17(11-13,20-18-14(2,3)4)21-19-15(5,6)7/h13H,10-12H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFRYPTRXKZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(OOC(C)(C)C)OOC(C)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE | |
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DSSTOX Substance ID |
DTXSID4020165 | |
Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
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Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Peroxide dissolved in an organic solvent. Responders should try to identify solvent., 1,1-di-(tert-butylperoxy)-3,3,5-trimethyl cyclohexane appears as a liquid. Generally stored or shipped with not more than 58% inert solid because of the explosion hazard it represents., Liquid | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE | |
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Record name | Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl) | |
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CAS No. |
6731-36-8, 6731-86-8 | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID] | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE | |
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Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
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Record name | 1,1-Bis(t-butylperoxy)-3,3,5-trimethylcyclohexane | |
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Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
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Record name | Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl) | |
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Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |
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Record name | Di-tert-butyl 3,3,5-trimethylcyclohexylidene diperoxide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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